Cas no 1000802-40-3 (2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline)
2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-iodo-4-(1,2,4-triazol-1-ylmethyl)aniline
- 3-Iodo-4-aminobenzotriazole
- 4-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-2-IODOANILINE
- Benzenamine, 2-iodo-4-(1H-1,2,4-triazol-1-ylmethyl)-
- MZMFYNKMWSQZGJ-UHFFFAOYSA-N
- 2-Iodo-4-[1,2,4]triazol-1-ylmethyl-phenylamine
- 2-iodo-4-[(1,2,4-triazol-1-yl)methyl]aniline
- 2-Iodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline
- 2-IODO-4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINE
- 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline
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- Inchi: 1S/C9H9IN4/c10-8-3-7(1-2-9(8)11)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2
- InChI Key: MZMFYNKMWSQZGJ-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1)CN1C=NC=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- XLogP3: 0.9
- Topological Polar Surface Area: 56.7
2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313648-1g |
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-iodoaniline |
1000802-40-3 | 95% | 1g |
$611 | 2023-03-05 |
2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline
Introduction to 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline (CAS No. 1000802-40-3)
2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1000802-40-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of iodoaromatic amines, which are widely explored for their versatile applications in drug discovery and molecular biology research. The structural features of this molecule, particularly the presence of an iodine substituent and a triazolylmethyl group, make it a valuable intermediate in the synthesis of more complex pharmacophores.
The chemical structure of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline consists of a benzene ring substituted with an iodine atom at the 2-position and a 1,2,4-triazol-1-ylmethyl group at the 4-position. This configuration imparts unique electronic and steric properties to the molecule, making it a promising candidate for further functionalization. The iodine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are commonly employed in the construction of biaryl structures found in many active pharmaceutical ingredients (APIs). Additionally, the triazolylmethyl moiety introduces nitrogen-rich heterocycles, which are known to enhance binding affinity and metabolic stability in drug candidates.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline has emerged as a key intermediate in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. Specifically, studies have highlighted its utility in generating derivatives that modulate enzymes such as isocitrate dehydrogenase (IDH) and pyruvate kinase M2 (PKM2). These enzymes play critical roles in cellular energy metabolism and have been implicated in the pathogenesis of several cancers. By targeting these enzymes, researchers aim to develop treatments that can selectively inhibit tumor growth while minimizing side effects on normal tissues.
The triazolylmethyl group in 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline also makes it a valuable building block for designing molecules with enhanced bioavailability. Triazoles are known for their ability to improve pharmacokinetic properties by increasing solubility and reducing metabolic degradation. This feature is particularly important in drug development, where achieving optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is crucial for clinical success. Furthermore, the iodine atom provides a convenient site for further derivatization via palladium-catalyzed cross-coupling reactions, allowing chemists to explore diverse structural scaffolds with tailored biological activities.
Recent advancements in computational chemistry have further accelerated the exploration of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline derivatives. Molecular modeling studies have demonstrated that modifications around the benzene ring can significantly influence binding affinity to biological targets. For instance, computational screening has identified novel analogs with improved potency against protein kinases implicated in inflammatory diseases. These findings underscore the importance of leveraging computational tools alongside experimental approaches to accelerate drug discovery pipelines.
Another area where 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline has shown promise is in the development of antiviral agents. The structural motif present in this compound has been incorporated into derivatives designed to inhibit viral proteases and polymerases. Such inhibitors are critical for treating infectious diseases caused by viruses like HIV and hepatitis C. The ability to modify both the iodine and triazolylmethyl groups allows for fine-tuning of molecular properties such as lipophilicity and charge distribution, which are essential for achieving optimal antiviral activity.
The synthesis of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route begins with the preparation of 4-methylaniline via formylation followed by reaction with sodium azide to introduce the triazolylmethyl group. Subsequent iodination using N-bromosuccinimide (NBS) yields the final product. This synthetic strategy is efficient and scalable, making it suitable for industrial applications where large quantities of intermediates are required.
In conclusion, 2-Iodo-4-(1 2 4-triazol 1 - ylmethyl)aniline (CAS No 1000802403) represents a versatile intermediate with broad applications in pharmaceutical research Development its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases including cancer inflammation and viral infections The combination of experimental synthesis with computational modeling continues to drive innovation in this field ensuring that compounds like this will remain at forefront of medicinal chemistry research
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